molecular formula C10H12BrNO4 B1405200 1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester CAS No. 929017-77-6

1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester

Cat. No.: B1405200
CAS No.: 929017-77-6
M. Wt: 290.11 g/mol
InChI Key: PMSVQDMEBVQEHZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester is a chemical compound with the molecular formula C10H12BrNO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester typically involves the esterification of 1H-pyrrole-2,4-dicarboxylic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the ester groups can yield the corresponding alcohols.

Common reagents used in these reactions include sodium hydride (for substitution), potassium permanganate (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester include other pyrrole derivatives with different substituents. For example:

    1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-chloroethyl)-, 2,4-dimethyl ester: Similar structure but with a chlorine atom instead of bromine.

    1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-iodoethyl)-, 2,4-dimethyl ester: Similar structure but with an iodine atom instead of bromine.

Properties

IUPAC Name

dimethyl 1-(2-bromoethyl)pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-15-9(13)7-5-8(10(14)16-2)12(6-7)4-3-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVQDMEBVQEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester
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1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester
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1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester
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1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester
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1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester
Reactant of Route 6
1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester

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